![molecular formula C5H8N2O B1404558 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane CAS No. 1273562-72-3](/img/structure/B1404558.png)

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane

Vue d'ensemble

Description

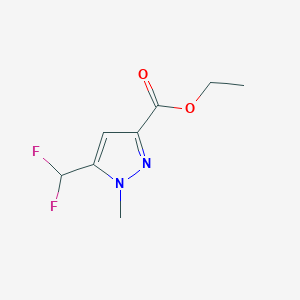

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane, also known as tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate , is a chemical compound with the molecular weight of 212.25 . It is a white to yellow powder or crystal .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis

The 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane molecule contains a total of 17 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 secondary amine .Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves a photocatalytic Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters . This chemistry enables access to heterocycle-functionalized BCHep-containing structures .Physical And Chemical Properties Analysis

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is a white to yellow powder or crystal . It has a molecular weight of 212.25 .Applications De Recherche Scientifique

- Application : The compound is used in the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes . These are used in the development of anticancer chemotherapeutics .

- Methods of Application : The compound is used in various synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

- Results : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Application : The compound is used in the design of high energy density compounds (HEDCs) for military, national defense, and civil applications .

- Methods of Application : The geometric structure calculations were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .

- Results : Density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms . Detonation velocity and detonation pressure were predicted in the range of 5.24–9.59 km/s and 9.97–43.44 GPa, respectively .

Scientific Field: Medicinal Chemistry

Scientific Field: Material Science

- Scientific Field: Chemical Synthesis

- Application : The compound is used in the synthesis of various chemical entities .

- Methods of Application : Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .

- Results : Following these reports, Camps and coworkers reported the synthesis of 9-methoxy-9-methylbicyclo[3.3.1 .

- Scientific Field: Chemical Synthesis

- Application : The compound is used in the synthesis of various chemical entities .

- Methods of Application : Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .

- Results : Following these reports, Camps and coworkers reported the synthesis of 9-methoxy-9-methylbicyclo[3.3.1 .

Propriétés

IUPAC Name |

3,6-diazabicyclo[3.1.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-5-4-1-3(7-4)2-6-5/h3-4,7H,1-2H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFALVBFQCROPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC(=O)C1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)